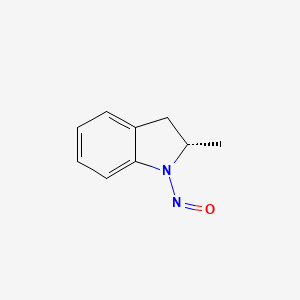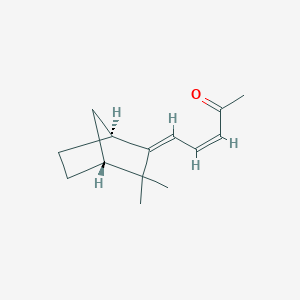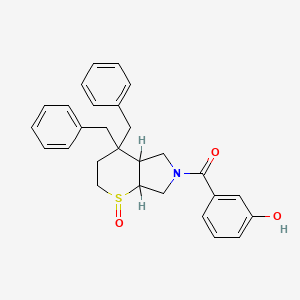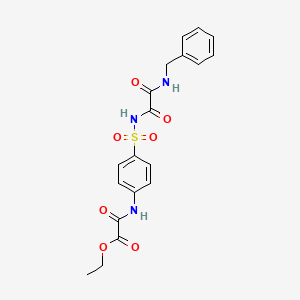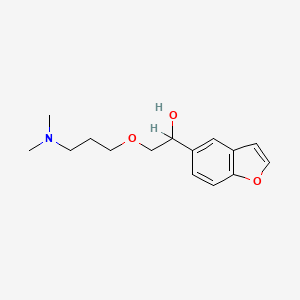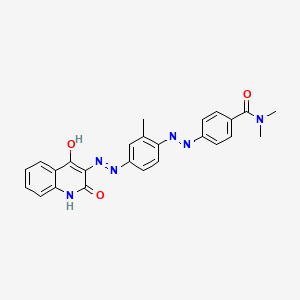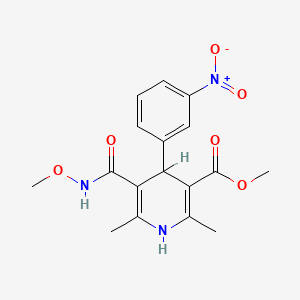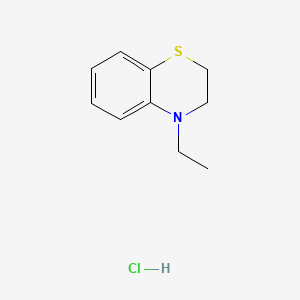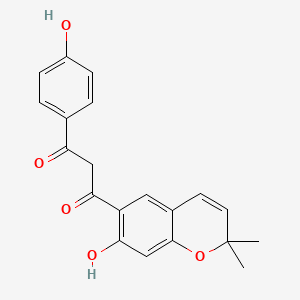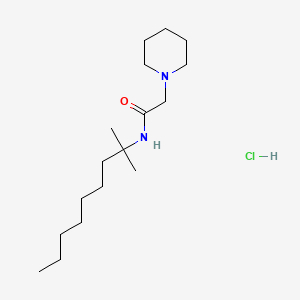
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, which include a cyclohexyl group, a methyl group, and a nitrophenyl group attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The cyclohexyl and nitrophenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Final Assembly: The final step involves the coupling of the substituted pyrrole with the desired substituents under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2-(4-Cyclohexylphenyl)-1H-pyrrole: Lacks the nitrophenyl and methyl groups, resulting in different chemical and biological properties.
5-Methyl-1-(4-nitrophenyl)-1H-pyrrole: Lacks the cyclohexyl group, which affects its overall stability and reactivity.
2-(4-Cyclohexylphenyl)-5-methyl-1H-pyrrole:
Uniqueness
2-(4-Cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrrole is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
91306-86-4 |
|---|---|
分子式 |
C23H24N2O2 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-(4-cyclohexylphenyl)-5-methyl-1-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-16-23(24(17)21-12-14-22(15-13-21)25(26)27)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
InChIキー |
ILRWEIFEJYJVEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



